Cas no 16849-87-9 (Ethyl 2-cyano-3-(dimethylamino)acrylate)
Ethyl 2-cyano-3-(dimethylamino)acrylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-cyano-3-(dimethylamino)acrylate
- 2-Cyan-3-dimethylaminoacrylsaeure-ethylester
- 2-ethoxycarbonyl-3-dimethylamino-propenenitrile
- 3-Dimethylamino-2-cyanacrylsaeure-ethylester
- Dimethylaminomethylen-cyan-essigsaeure-aethylester
- ETHYL 2-CYANO-3-DIMETHYLAMINOPROPENOATE
- ethyl 2-cyano-3-N,N-dimethyl amino acrylate
- Ethyl dimethylaminomethylenecyanoacetate
- 2-Cyano-3-(dimethylamino)-acrylic acid ethyl ester
- A915046
- AS-31824
- CS-0199799
- 57338-21-3
- ETHYL 2-CYANO-3-DIMETHYLAMINOACRYLATE
- Ethyl (E)-2-cyano-3-(dimethylamino)acrylate
- ethyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate
- SCHEMBL8952104
- 16849-87-9
- ethyl (E)-2-cyano-3-(dimethylamino)prop-2-enoate
- (E)-Ethyl 2-cyano-3-(dimethylamino)acrylate
- (E)-2-Cyano-3-dimethylamino-acrylic acid ethyl ester
- AKOS024319144
- ethyl (2Z)-2-cyano-3-(dimethylamino)acrylate
-
- Inchi: 1S/C8H12N2O2/c1-4-12-8(11)7(5-9)6-10(2)3/h6H,4H2,1-3H3/b7-6+
- InChI Key: RZEPXNTYHXGQOO-VOTSOKGWSA-N
- SMILES: O(C(/C(/C#N)=C/N(C)C)=O)CC
Computed Properties
- Exact Mass: 168.09000
- Monoisotopic Mass: 168.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.3A^2
- XLogP3: 0.8
Experimental Properties
- Density: 1.063
- Melting Point: 76-78°C
- Boiling Point: 340°Cat760mmHg
- Flash Point: 159.4°C
- Refractive Index: 1.473
- PSA: 53.33000
- LogP: 0.51858
Ethyl 2-cyano-3-(dimethylamino)acrylate Security Information
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
Ethyl 2-cyano-3-(dimethylamino)acrylate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Ethyl 2-cyano-3-(dimethylamino)acrylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067159-1g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 1g |
£58.00 | 2022-03-01 | |
| Fluorochem | 067159-5g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 5g |
£167.00 | 2022-03-01 | |
| Fluorochem | 067159-10g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 97% | 10g |
£280.00 | 2022-03-01 | |
| TRC | E939825-100mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 100mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E939825-500mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 500mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E939825-1g |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 1g |
$ 115.00 | 2022-06-05 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E922431-100mg |
Ethyl 2-Cyano-3-(dimethylamino)acrylate |
16849-87-9 | 98% | 100mg |
¥283.50 | 2022-10-10 | |
| A2B Chem LLC | AA90643-500mg |
Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |
16849-87-9 | 96% | 500mg |
$90.00 | 2024-04-20 | |
| A2B Chem LLC | AA90643-1g |
Ethyl (2z)-2-cyano-3-(dimethylamino)acrylate |
16849-87-9 | 96% | 1g |
$120.00 | 2024-04-20 |
Ethyl 2-cyano-3-(dimethylamino)acrylate Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on Ethyl 2-cyano-3-(dimethylamino)acrylate
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9): A Versatile Building Block in Modern Chemical Synthesis
Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9) is a highly reactive and versatile chemical compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This acrylate derivative, characterized by its cyano and dimethylamino functional groups, serves as a crucial intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique structural features make it an invaluable tool for chemists seeking to develop novel compounds with tailored properties.
The compound's reactivity stems from the presence of both electron-withdrawing and electron-donating groups, which facilitate a wide range of chemical transformations. The cyano group (-CN) introduces a strong nucleophilic center, while the dimethylamino group (-N(CH₃)₂) provides a basic environment conducive to condensation reactions. This dual functionality makes Ethyl 2-cyano-3-(dimethylamino)acrylate particularly useful in constructing complex molecular architectures through Michael additions, nucleophilic substitutions, and cycloadditions.
In recent years, the application of Ethyl 2-cyano-3-(dimethylamino)acrylate has expanded into the realm of drug discovery and development. Its ability to undergo facile polymerization and functionalization has been leveraged in the creation of drug delivery systems, where it forms hydrogels capable of encapsulating and releasing therapeutic agents in a controlled manner. Furthermore, its incorporation into peptidomimetics and other bioactive molecules has shown promise in modulating biological pathways and treating various diseases.
One of the most compelling aspects of Ethyl 2-cyano-3-(dimethylamino)acrylate is its role in the synthesis of heterocyclic compounds, which are prevalent in many pharmacologically active agents. Researchers have demonstrated its utility in constructing fused ring systems such as pyrroles, pyridines, and indoles through intramolecular cyclization reactions. These heterocycles are not only central to many natural products but also serve as key scaffolds in medicinal chemistry.
The compound's versatility extends to its use in materials science, where it contributes to the development of advanced polymers with enhanced mechanical and thermal properties. By incorporating Ethyl 2-cyano-3-(dimethylamino)acrylate into polymer backbones, scientists have created materials that exhibit improved durability and flexibility, making them suitable for applications ranging from coatings to high-performance composites.
Recent advancements in green chemistry have also highlighted the importance of Ethyl 2-cyano-3-(dimethylamino)acrylate as a sustainable building block. Researchers have explored solvent-free reactions and catalytic systems that minimize waste and energy consumption while maintaining high yields. These efforts align with the growing demand for environmentally friendly synthetic methodologies in industrial applications.
The pharmaceutical industry has been particularly keen on exploring the potential of Ethyl 2-cyano-3-(dimethylamino)acrylate due to its role in synthesizing novel therapeutic agents. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and autoimmune diseases. Additionally, its incorporation into small molecule inhibitors has demonstrated efficacy against targets relevant to cancer therapy.
The chemical literature is replete with examples of innovative synthetic strategies employing Ethyl 2-cyano-3-(dimethylamino)acrylate. One notable example involves its use in transition-metal-catalyzed cross-coupling reactions, which have revolutionized the construction of complex organic molecules. These reactions allow for the precise assembly of carbon-carbon bonds, enabling the creation of intricate molecular frameworks with high precision.
In conclusion, Ethyl 2-cyano-3-(dimethylamino)acrylate (CAS No. 16849-87-9) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique reactivity and structural features make it an indispensable tool for chemists engaged in drug discovery, materials science, and organic synthesis. As research continues to uncover new methodologies and applications for this versatile intermediate, its importance is likely to grow even further.
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